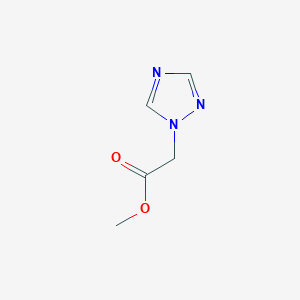

methyl 2-(1H-1,2,4-triazol-1-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKABMNEWUTJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363125 | |

| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106535-16-4 | |

| Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the N-alkylation of 1H-1,2,4-triazole with a suitable methyl haloacetate. This document outlines a representative experimental protocol, expected analytical data, and a discussion of the reaction's regioselectivity.

Synthetic Pathway and a General Experimental Workflow

The synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate is typically achieved through the nucleophilic substitution reaction between 1H-1,2,4-triazole and a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate. The reaction is generally carried out in the presence of a base to deprotonate the triazole ring, thereby activating it as a nucleophile.

A general workflow for this synthesis involves the reaction setup, monitoring, workup, and purification of the final product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate based on general procedures for the N-alkylation of 1,2,4-triazoles.[1]

Materials:

-

1H-1,2,4-triazole

-

Methyl chloroacetate (or methyl bromoacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate. Please note that the yield can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | - |

| Molecular Weight | 141.13 g/mol | - |

| Typical Yield | 70-90% | [1] |

| Physical Appearance | Colorless oil or low-melting solid | - |

Characterization Data

The structural confirmation of methyl 2-(1H-1,2,4-triazol-1-yl)acetate is achieved through standard spectroscopic techniques. The expected data is presented below.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.5 (s, 1H, triazole C-H), ~8.0 (s, 1H, triazole C-H), ~5.1 (s, 2H, N-CH₂), ~3.8 (s, 3H, O-CH₃) |

| ¹³C NMR | δ (ppm): ~168 (C=O), ~152 (triazole C-H), ~145 (triazole C-H), ~53 (O-CH₃), ~50 (N-CH₂) |

| Mass Spec (ESI-MS) | [M+H]⁺ = 142.06 |

Discussion on Regioselectivity

The alkylation of 1H-1,2,4-triazole can potentially occur at three different nitrogen atoms (N1, N2, and N4). However, the reaction with alkyl halides in the presence of a base predominantly yields the N1-substituted isomer, methyl 2-(1H-1,2,4-triazol-1-yl)acetate. The formation of the N4-substituted isomer is also possible but is generally the minor product. The regioselectivity can be influenced by the choice of base, solvent, and reaction temperature. The use of a non-nucleophilic base and a polar aprotic solvent like DMF or acetonitrile generally favors the formation of the N1-isomer.

Conclusion

The synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a straightforward and efficient process achievable through the N-alkylation of 1H-1,2,4-triazole. This guide provides a solid foundation for researchers to perform this synthesis, with clear protocols and expected outcomes. The resulting compound serves as a versatile intermediate for the development of novel therapeutic agents and other functional molecules.

References

chemical properties of methyl 2-(1H-1,2,4-triazol-1-yl)acetate

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound belonging to the 1,2,4-triazole class of molecules. This class is of significant interest in medicinal and agricultural chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The 1,2,4-triazole moiety is a key pharmacophore in several commercially successful antifungal drugs, such as fluconazole and itraconazole.[2] These compounds typically function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and biological context of methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

Chemical Properties

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a small molecule featuring a 1,2,4-triazole ring N-substituted with a methyl acetate group. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 106535-16-4 | [4][5] |

| Molecular Formula | C₅H₇N₃O₂ | [4][6] |

| Molecular Weight | 141.12 g/mol | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Conditions | Store at -4°C for short-term (1-2 weeks), and -20°C for long-term (1-2 years). | [4] |

Spectroscopic Data

Detailed spectroscopic data for methyl 2-(1H-1,2,4-triazol-1-yl)acetate is not extensively published. However, based on the known spectral characteristics of similar 1,2,4-triazole derivatives, the following data can be anticipated.[1][7]

| Technique | Expected Data |

| ¹H NMR | Expected signals would include a singlet for the methyl protons (~3.7 ppm), a singlet for the methylene protons (~5.0-5.3 ppm), and two singlets for the triazole ring protons (~8.0 and ~8.5 ppm). |

| ¹³C NMR | Expected signals would include the methyl carbon (~52 ppm), the methylene carbon (~50-55 ppm), two signals for the triazole ring carbons (~145 and ~152 ppm), and a signal for the carbonyl carbon (~168 ppm). |

| IR Spectroscopy | Characteristic peaks would include C-H stretching (aliphatic and aromatic), a strong C=O stretching band for the ester (~1750 cm⁻¹), and C=N and C-N stretching bands for the triazole ring. |

| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 141. The fragmentation pattern would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the acetate side chain.[2] |

Synthesis and Purification

A common method for the synthesis of N-alkylated triazoles involves the reaction of the parent triazole with a halo-ester in the presence of a base.[8]

Synthetic Workflow

Caption: General workflow for the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

Experimental Protocol: Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate

This is a representative protocol based on general methods for N-alkylation of triazoles.

-

Reaction Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Addition of Reagent: To the stirred suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Dilute the filtrate with water and extract with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Biological Activity

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

1,2,4-Triazole derivatives are well-known for their antifungal activity, which primarily stems from the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.

Antifungal Activity

| Compound | Fungal Species | MIC (µg/mL) |

| Fluconazole | Candida albicans | 0.25 - 1.0 |

| Itraconazole | Aspergillus fumigatus | 0.25 - 1.0 |

| Voriconazole | Candida krusei | 0.03 - 0.25 |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Representative Protocol)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

-

Preparation of Inoculum: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

-

Preparation of Drug Dilutions: Prepare a series of twofold dilutions of methyl 2-(1H-1,2,4-triazol-1-yl)acetate in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations should typically range from 0.03 to 64 µg/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35 °C for 24-48 hours.

-

Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

Conclusion

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its structural similarity to known biologically active 1,2,4-triazole derivatives. While specific experimental data on its physicochemical properties and biological activity are not widely published, this guide provides a comprehensive overview of its expected characteristics based on the well-established chemistry of this class of compounds. The provided synthetic and analytical protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this and related molecules.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 3. (1H-1,2,4-Triazol-1-yl)methyl 2-(2,4-dichlorophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 106535-16-4|Methyl 2-(1H-1,2,4-triazol-1-yl)acetate|Methyl 2-(1H-1,2,4-triazol-1-yl)acetate|-范德生物科技公司 [bio-fount.com]

- 5. 106535-16-4|Methyl 2-(1H-1,2,4-triazol-1-yl)acetate|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established and diverse biological activities of the 1,2,4-triazole scaffold. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its chemical properties, a plausible synthetic route, and the spectroscopic data essential for its characterization. Furthermore, it explores the potential involvement of 1,2,4-triazole derivatives in the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Chemical Structure and Properties

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is characterized by a 1,2,4-triazole ring N-substituted with a methyl acetate group. The structural and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate |

| CAS Number | 106535-16-4 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

Experimental Protocols

A plausible and commonly employed method for the synthesis of N-alkylated triazoles is the reaction of the parent heterocycle with an appropriate alkyl halide in the presence of a base.

Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate

-

Reaction Scheme:

Caption: Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

-

Procedure:

-

To a solution of 1H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 equivalents).

-

The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the triazole.

-

Methyl chloroacetate (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

-

Structure Elucidation: Spectroscopic Data

The definitive structure of methyl 2-(1H-1,2,4-triazol-1-yl)acetate is confirmed through a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-5 (Triazole ring) |

| ~7.9 | s | 1H | H-3 (Triazole ring) |

| ~5.1 | s | 2H | -CH₂- (Methylene) |

| ~3.8 | s | 3H | -OCH₃ (Methyl ester) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester carbonyl) |

| ~152 | C-5 (Triazole ring) |

| ~145 | C-3 (Triazole ring) |

| ~53 | -OCH₃ (Methyl ester) |

| ~50 | -CH₂- (Methylene) |

IR (Infrared) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (ester) |

| ~1530, 1480 | C=N, C=C stretch (triazole ring) |

| ~1200 | C-O stretch (ester) |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 141 | [M]⁺ (Molecular ion) |

| 82 | [M - COOCH₃]⁺ |

| 69 | [Triazole ring]⁺ |

Potential Signaling Pathway Involvement: The Keap1-Nrf2 Pathway

Derivatives of 1,2,4-triazole have been identified as potential modulators of the Keap1-Nrf2 signaling pathway.[1][2][3] This pathway is a master regulator of the cellular antioxidant response and plays a crucial role in protecting cells from oxidative and electrophilic stress.[4][5]

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4] However, upon exposure to oxidative stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression.[1][4] These genes encode for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) and proteins involved in glutathione synthesis.[1][3]

Some 1,2,4-triazole derivatives have been shown to activate this pathway, potentially by interacting with Keap1 and disrupting the Keap1-Nrf2 interaction.[1][3] This leads to the stabilization and nuclear accumulation of Nrf2, thereby enhancing the cell's antioxidant capacity.

Caption: The Keap1-Nrf2 Signaling Pathway and Modulation by 1,2,4-Triazole Derivatives.

Conclusion

The structural elucidation of methyl 2-(1H-1,2,4-triazol-1-yl)acetate is unequivocally achieved through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The synthesis is readily accomplished through standard N-alkylation procedures. The growing body of evidence suggesting the interaction of 1,2,4-triazole derivatives with the Keap1-Nrf2 signaling pathway highlights the therapeutic potential of this class of compounds in diseases associated with oxidative stress, warranting further investigation for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides a representative experimental protocol for its synthesis and analysis.

Molecular Structure and Properties

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a five-membered aromatic ring containing three nitrogen atoms, attached to a methyl acetate group. The presence of the triazole ring and the ester functional group dictates its chemical reactivity and spectroscopic behavior.

Caption: Molecular structure of methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for methyl 2-(1H-1,2,4-triazol-1-yl)acetate. While an experimental FTIR spectrum has been referenced, the NMR and mass spectral data are predicted based on the analysis of closely related 1,2,4-triazole derivatives found in the literature.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the protons on the triazole ring and the methyl acetate moiety.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | Singlet | 1H | H-3 (Triazole ring) |

| ~7.9 - 8.1 | Singlet | 1H | H-5 (Triazole ring) |

| ~5.1 - 5.3 | Singlet | 2H | -CH₂- (Methylene) |

| ~3.7 - 3.9 | Singlet | 3H | -OCH₃ (Methyl ester) |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 - 169 | C=O (Ester carbonyl) |

| ~150 - 152 | C-3 (Triazole ring) |

| ~143 - 145 | C-5 (Triazole ring) |

| ~52 - 54 | -OCH₃ (Methyl ester) |

| ~49 - 51 | -CH₂- (Methylene) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups. A reference spectrum for "1H-1,2,4-Triazole-1-acetic acid, methyl ester" is available and the expected characteristic absorption bands are listed below.

Table 3: FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic, triazole) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic, CH₂ and CH₃) |

| ~1750 - 1730 | Strong | C=O stretch (ester) |

| ~1650 - 1500 | Medium-Weak | C=N and C=C stretch (triazole ring) |

| ~1250 - 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak and major fragments are outlined below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 110 | [M - OCH₃]⁺ |

| 82 | [M - COOCH₃]⁺ |

| 69 | [C₂H₃N₃]⁺ (Triazole ring) |

Experimental Protocols

The following sections describe a plausible synthesis route and a general procedure for the spectroscopic analysis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate, adapted from established methods for similar compounds.

Synthesis Workflow

The synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate can be achieved through the N-alkylation of 1,2,4-triazole with a methyl haloacetate.

Caption: Proposed synthesis workflow for methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

Synthesis Procedure

-

Reaction Setup: To a solution of 1H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a base such as anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

Spectroscopic Analysis Protocol

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

-

NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

-

FTIR Spectroscopy: Obtain the infrared spectrum of the compound using an FTIR spectrometer. The sample can be prepared as a neat thin film on a salt plate (if liquid) or as a potassium bromide (KBr) pellet (if solid).

-

Mass Spectrometry: Analyze the compound using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a detailed spectroscopic profile and a viable synthetic and analytical methodology for methyl 2-(1H-1,2,4-triazol-1-yl)acetate. The presented data, including predicted NMR and mass spectra, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery for the identification and characterization of this and related compounds.

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its unique chemical properties, including its ability to engage in hydrogen bonding and its dipole character, allow for high-affinity interactions with various biological targets. This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of 1,2,4-triazole have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 1,2,4-triazole derivatives against several cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylurea derivative (62i) | HT-29 (Colon) | 0.90 | [1] |

| Diarylurea derivative (62i) | H460 (Lung) | 0.85 | [1] |

| Diarylurea derivative (62i) | MDA-MB-231 (Breast) | 1.54 | [1] |

| Fused 1,2,4-triazole (105d) | HCT-116 (Colon) | 0.84 - 1.82 | [1] |

| Fused 1,2,4-triazole (106d) | HCT-116 (Colon) | 0.82 - 1.77 | [1] |

| Fused 1,2,4-triazole (105d) | U-87 MG (Glioblastoma) | 0.84 - 1.82 | [1] |

| Fused 1,2,4-triazole (106d) | U-87 MG (Glioblastoma) | 0.82 - 1.77 | [1] |

| Fused 1,2,4-triazole (105d) | MCF-7 (Breast) | 0.84 - 1.82 | [1] |

| Fused 1,2,4-triazole (106d) | MCF-7 (Breast) | 0.82 - 1.77 | [1] |

| Pyridine derivative (8c) | A549 (Lung) | - | [2] |

| Pyridine derivative (8d) | A549 (Lung) | - | [2] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d) | Hela (Cervical) | < 12 | [3] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7e) | Hela (Cervical) | < 12 | [3] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | Hela (Cervical) | 5.6 | [3] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10d) | Hela (Cervical) | 9.8 | [3] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | MCF-7 (Breast) | 6.43 | [3] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10d) | MCF-7 (Breast) | 10.2 | [3] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | A549 (Lung) | 21.1 | [3] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10d) | A549 (Lung) | 16.5 | [3] |

| Indolyl-1,2,4-triazole hybrid (13b) | MCF-7 (Breast) | 1.07 | [4] |

| Indolyl-1,2,4-triazole hybrid (13b) | HepG2 (Liver) | 0.32 | [4] |

Key Signaling Pathways in Anticancer Activity

Several signaling pathways are targeted by 1,2,4-triazole derivatives in their anticancer action. These include pathways crucial for cell growth, proliferation, and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,2,4-Triazole derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivative in culture medium. After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well. Incubate the plate for 2 to 4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their potent antifungal properties and form the basis of several clinically important antifungal drugs. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against different fungal strains. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Clinafloxacin-triazole hybrid (28) | Various Fungi | 0.25 - 2 | [1] |

| Analogue 7a | Various Fungi | 0.0313 - 1 | [1] |

| Derivative 6 | C. albicans | 0.0625 - 1 | [1] |

| Sulfonamide-1,2,4-triazole (26) | Various Fungi | 0.01 - 0.27 (µmol/mL) | [1] |

| 1,2,4-triazolium bromide derivative | C. albicans ATCC 76615 | 1.05 - 8.38 (µM) | [5] |

| 1,2,4-triazolium bromide derivative | A. fumigatus | 1.05 - 8.38 (µM) | [5] |

| Vinyl-1,2,4-triazole (2h) | Various Fungi | 0.02 - 0.04 (mM) | [6] |

| 1,2,3-benzotriazine-4-one hybrid | C. albicans | 0.0156 - 2.0 | [7] |

| 1,2,3-benzotriazine-4-one hybrid | C. neoformans | 0.0156 - 2.0 | [7] |

Mechanism of Antifungal Action

The inhibition of ergosterol biosynthesis is the hallmark of the antifungal activity of 1,2,4-triazoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

-

Fungal strain of interest

-

Appropriate broth medium (e.g., RPMI-1640)

-

1,2,4-Triazole derivative stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The final concentration in the wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-triazole derivative in the broth medium directly in the microtiter plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared fungal inoculum. The final volume in each well is typically 100 or 200 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Antibacterial Activity

1,2,4-triazole derivatives have also been investigated for their antibacterial potential, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 1,2,4-triazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Clinafloxacin-triazole hybrid (28) | Various Bacteria | 0.25 - 2 | [1] |

| 1,2,4-Triazolo[3,4-b][8][9][10]thiadiazine (39c) | E. coli | 3.125 | [1] |

| 1,2,4-Triazolo[3,4-b][8][9][10]thiadiazine (39h) | P. aeruginosa | 3.125 | [1] |

| Bis-1,2,4-triazole derivative | B. proteus | 0.5 | [1] |

| 1,2,4-triazolium bromide derivative | S. aureus ATCC 29213 | 1.05 - 8.38 (µM) | [5] |

| 1,2,4-triazolium bromide derivative | E. coli ATCC 25922 | 1.05 - 8.38 (µM) | [5] |

| 1,2,4-triazolium bromide derivative | P. aeruginosa | 1.05 - 8.38 (µM) | [5] |

| Ofloxacin-1,2,4-triazole hybrid | S. aureus | 0.25 - 1 | [11] |

| Ofloxacin-1,2,4-triazole hybrid | S. epidermidis | 0.25 - 1 | [11] |

| Ofloxacin-1,2,4-triazole hybrid | B. subtilis | 0.25 - 1 | [11] |

| Ofloxacin-1,2,4-triazole hybrid | E. coli | 0.25 - 1 | [11] |

| Nalidixic acid-based 1,2,4-triazole-3-thione | P. aeruginosa | 16 | [11] |

| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative (36) | S. aureus | 0.264 (mM) | [11] |

| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative (36) | S. pyogenes | 0.132 (mM) | [11] |

Experimental Protocol: Broth Microdilution for Antibacterial MIC Determination

The protocol for determining the MIC of antibacterial agents is similar to that for antifungal agents, with adjustments for the specific growth requirements of bacteria.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

1,2,4-Triazole derivative stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform serial twofold dilutions of the 1,2,4-triazole derivative in the broth medium within the microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include growth and sterility controls.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This guide provides a foundational understanding of the diverse biological activities of 1,2,4-triazole derivatives. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this important class of compounds for various therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. promega.com [promega.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. atcc.org [atcc.org]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: A Versatile Heterocyclic Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, incorporating a reactive ester group and the versatile 1,2,4-triazole moiety, make it a valuable precursor for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The 1,2,4-triazole ring system is a well-established pharmacophore found in numerous clinically successful drugs, particularly in the realm of antifungal and anticancer agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of methyl 2-(1H-1,2,4-triazol-1-yl)acetate as a pivotal intermediate in the creation of novel therapeutic agents.

Chemical and Physical Properties

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a stable organic compound with the following key characteristics:

| Property | Value |

| IUPAC Name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate |

| CAS Number | 106535-16-4 |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most common organic solvents |

Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)acetate

The primary synthetic route to methyl 2-(1H-1,2,4-triazol-1-yl)acetate involves the N-alkylation of 1,2,4-triazole with a suitable haloacetate ester, typically methyl bromoacetate. The regioselectivity of this reaction is a critical aspect, as alkylation can occur at either the N1 or N4 position of the triazole ring. Reaction conditions can be optimized to favor the formation of the desired N1-isomer.

General Experimental Protocol for N-alkylation

A common procedure for the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate is as follows:

Materials:

-

1H-1,2,4-triazole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

Procedure:

-

To a solution of 1H-1,2,4-triazole in anhydrous DMF, an equimolar amount of a base such as potassium carbonate is added.

-

The mixture is stirred at room temperature to facilitate the formation of the triazolide anion.

-

Methyl bromoacetate is then added dropwise to the reaction mixture.

-

The reaction is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a designated period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel to afford the pure methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

Note: The choice of base and solvent can significantly influence the regioselectivity and yield of the reaction. Non-nucleophilic, sterically hindered bases may favor the formation of the N1-alkylated isomer.

Caption: General workflow for the synthesis of methyl 2-(1H-1,2,4-triazol-1-yl)acetate.

Spectroscopic Characterization

| Technique | Expected/Reported Data for Similar Compounds |

| ¹H NMR | * δ (ppm) ~3.8 (s, 3H, -OCH₃), ~5.2 (s, 2H, -CH₂-), ~8.0 (s, 1H, triazole-H), ~8.3 (s, 1H, triazole-H) |

| ¹³C NMR | * δ (ppm) ~53 (-OCH₃), ~50 (-CH₂-), ~145 (triazole-C), ~152 (triazole-C), ~168 (C=O) |

| IR (cm⁻¹) | * ~1750 (C=O stretch), ~1500-1600 (C=N stretch), ~2900-3100 (C-H stretch) |

| Mass Spec (m/z) | * Expected [M+H]⁺: 142.0611 |

Applications as a Heterocyclic Building Block in Drug Development

The utility of methyl 2-(1H-1,2,4-triazol-1-yl)acetate as a building block stems from its ability to undergo various chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Synthesis of Antifungal Agents

A significant application of this building block is in the synthesis of triazole-based antifungal agents. Many of these drugs, such as fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The 1,2,4-triazole nitrogen (N4) coordinates to the heme iron atom in the enzyme's active site.

Example: Synthesis of a Voriconazole Analogue Intermediate

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate can serve as a key starting material for the synthesis of intermediates for voriconazole and its analogues. A plausible synthetic transformation involves the reaction of the enolate of the acetate with a suitable electrophile, followed by further modifications.

Experimental Protocol: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (A Key Intermediate)

This protocol describes the synthesis of a key intermediate in the production of voriconazole, showcasing the utility of the triazolyl acetate building block.

Materials:

-

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate

-

2,4-Difluorobenzoyl chloride

-

Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of methyl 2-(1H-1,2,4-triazol-1-yl)acetate in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

A strong base, such as LDA, is added dropwise to generate the corresponding enolate.

-

2,4-Difluorobenzoyl chloride is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.

This intermediate can then be further elaborated through a series of reactions, including the introduction of the pyrimidinyl side chain and stereoselective reduction, to afford voriconazole.[1]

Caption: Synthetic pathway from methyl 2-(1H-1,2,4-triazol-1-yl)acetate to a voriconazole analogue.

Conclusion

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the reactivity of its functional groups provide a convenient entry point for the construction of complex molecules, particularly those containing the biologically significant 1,2,4-triazole scaffold. The application of this intermediate in the synthesis of potent antifungal agents highlights its importance in the development of new therapeutics to address pressing medical needs. Further exploration of the reactivity of methyl 2-(1H-1,2,4-triazol-1-yl)acetate is expected to unveil novel synthetic methodologies and lead to the discovery of new drug candidates with diverse pharmacological activities.

References

In-Depth Technical Guide: Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1250278-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate, identified by CAS number 1250278-88-6, is a heterocyclic compound belonging to the 1,2,4-triazole class. This technical guide provides a comprehensive overview of its chemical properties, potential therapeutic applications, and relevant experimental contexts. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide spectrum of biological activities. While specific data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues and general knowledge of triazole derivatives to provide a valuable resource for researchers.

Chemical Properties and Data

Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate is a derivative of 3,5-dimethyl-1H-1,2,4-triazole, featuring a methyl acetate group attached to one of the nitrogen atoms of the triazole ring.

| Property | Value | Source |

| CAS Number | 1250278-88-6 | N/A |

| Molecular Formula | C₇H₁₁N₃O₂ | N/A |

| Molecular Weight | 169.18 g/mol | N/A |

| IUPAC Name | methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | N/A |

| SMILES | CC1=NN=C(N1CC(=O)OC)C | N/A |

Synthesis and Characterization

General Experimental Protocol: N-Alkylation of 3,5-dimethyl-1H-1,2,4-triazole

The alkylation of 1,2,4-triazoles can result in a mixture of N1 and N4 substituted isomers. The regioselectivity of the reaction is influenced by factors such as the base, solvent, and the nature of the alkylating agent.[1][2]

Materials:

-

3,5-dimethyl-1H-1,2,4-triazole

-

Methyl chloroacetate or methyl bromoacetate

-

A suitable base (e.g., potassium carbonate, sodium hydride, DBU)

-

An appropriate solvent (e.g., DMF, acetonitrile, acetone)

Procedure:

-

To a solution of 3,5-dimethyl-1H-1,2,4-triazole in the chosen solvent, add the base.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the triazolide anion.

-

Add the methyl 2-haloacetate dropwise to the reaction mixture.

-

The reaction may be stirred at room temperature or heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to isolate the desired N1-substituted isomer.

Characterization

The synthesized product would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and regiochemistry of the product. For related 1,2,4-triazole derivatives, characteristic shifts for the triazole ring protons and carbons, as well as the methyl and acetate groups, would be expected.[3][4][5][6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl group of the ester.

Potential Uses and Biological Activities

The 1,2,4-triazole nucleus is a key structural motif in a wide array of pharmacologically active compounds.[7][8][9] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, suggesting potential applications for Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate in drug discovery and development.

Antifungal Activity

Many commercially successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These agents typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It is plausible that derivatives of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate could exhibit antifungal properties.

Anticancer Activity

Certain 1,2,4-triazole derivatives have shown promise as anticancer agents. Their mechanisms of action can vary, including inhibition of tubulin polymerization and aromatase inhibition.[8] The structural features of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate make it a candidate for further chemical modification to explore potential antiproliferative effects.

Other Potential Activities

The versatility of the 1,2,4-triazole scaffold has led to the discovery of compounds with a range of other biological activities, including:

Signaling Pathways and Mechanisms of Action

The mechanism of action for any potential biological activity of Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate would need to be elucidated through specific experimental studies. Based on the known activities of related triazole compounds, several signaling pathways could be relevant targets.

Ergosterol Biosynthesis Pathway (Antifungal)

As mentioned, a primary target for antifungal triazoles is the ergosterol biosynthesis pathway. Inhibition of 14α-demethylase disrupts the fungal cell membrane integrity, leading to cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. ijprajournal.com [ijprajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

mechanism of action of triazole-based compounds

An In-depth Technical Guide on the Core Mechanism of Action of Triazole-Based Compounds

Introduction

Triazole, a five-membered heterocyclic ring containing three nitrogen atoms, serves as a fundamental scaffold in medicinal chemistry due to its versatile biological activities.[1] Derivatives of both 1,2,3-triazole and 1,2,4-triazole have demonstrated a broad spectrum of therapeutic applications, including antifungal, anticancer, and antiviral properties.[2][3][4] The chemical stability and the ability of the triazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets like enzymes and receptors make it a "privileged scaffold" in drug design.[5][6] This guide provides a detailed examination of the core mechanisms of action of triazole-based compounds, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The most well-established mechanism of action for triazole-based compounds is their antifungal activity, which has been pivotal in treating a wide range of mycoses.[7]

Core Mechanism: Targeting Lanosterol 14α-Demethylase (CYP51)

Triazole antifungals function primarily by inhibiting a critical enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[8][9] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of fungal cell membranes.[10][11] Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal membrane.[11]

The mechanism of inhibition involves the coordination of a nitrogen atom (typically N4) of the triazole ring with the heme iron atom located in the active site of the CYP51 enzyme.[1][12] This binding is non-competitive and effectively blocks the substrate (lanosterol) from accessing the active site, thereby halting the demethylation process.[12][13]

The inhibition of CYP51 leads to two critical downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane's integrity, leading to increased permeability and disruption of cellular functions.[9][14]

-

Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors, such as lanosterol.[8][11] These precursors are incorporated into the membrane, further disrupting its structure and the function of membrane-bound enzymes, ultimately leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect).[12]

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents. Its prevalence in drug design underscores the critical need for efficient and versatile synthetic methodologies. This technical guide provides a comprehensive overview of both classical and modern methods for the synthesis of the 1,2,4-triazole ring system, complete with quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this vital area of drug development.

Classical Synthesis Methods

The foundational approaches to 1,2,4-triazole synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and applicability in certain contexts.

Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[1] While effective, the Pellizzari reaction often requires harsh conditions and can result in modest yields.[1]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,2,4-triazole ring.[2][3]

Quantitative Data: Pellizzari Reaction

| Amide (R¹) | Acylhydrazide (R²) | Product | Yield (%) | Reference |

| Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | Moderate | |

| Formamide | Hydrazine Hydrochloride | 1,2,4-triazole | - |

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction) [3]

-

Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath to 220-250°C under a nitrogen atmosphere for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Triturate the solid product with ethanol to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Characterize the product by NMR, IR, and Mass Spectrometry.

Einhorn-Brunner Reaction

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this acid-catalyzed condensation of diacylamines (imides) with hydrazines provides a direct route to substituted 1,2,4-triazoles.[1][4] A key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines; the acyl group derived from the stronger carboxylic acid preferentially resides at the 3-position of the resulting triazole.[1]

Mechanism: The reaction is initiated by the protonation of the hydrazine, followed by nucleophilic attack on one of the carbonyl groups of the diacylamine. Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring. A final dehydration step yields the aromatic 1,2,4-triazole.[1][5]

Quantitative Data: Einhorn-Brunner Reaction [1]

| Diacylamine (Imide) | Hydrazine | 1,2,4-Triazole Product | Yield (%) |

| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | High |

| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | - |

| Phthalimide | Phenylhydrazine | 3-(o-Carboxyphenyl)-1-phenyl-1,2,4-triazole | 65 |

Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole (Einhorn-Brunner Reaction) [1]

-

In a round-bottom flask, dissolve dibenzamide (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid.

-

Heat the mixture under reflux for 4 hours.

-

Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration.

-

Wash the crude product with a small amount of cold ethanol.

-

Recrystallize the solid from ethanol to yield the pure 1,3,5-triphenyl-1,2,4-triazole.

Modern Synthesis Methods

Contemporary approaches to 1,2,4-triazole synthesis offer milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,2,4-triazoles. This technique often leads to dramatic reductions in reaction times and increased yields.[6]

Workflow: A typical microwave-assisted synthesis involves the reaction of a hydrazide with a nitrile in the presence of a base, irradiated in a dedicated microwave synthesizer.

Quantitative Data: Microwave-Assisted Synthesis of 1,2,4-Triazoles

| Hydrazide | Nitrile | Base | Temperature (°C) | Time | Yield (%) | Reference |

| Aromatic Hydrazide | Substituted Nitrile | K₂CO₃ | 150 | 2 hours | High | |

| Various | Various | - | 130 | 10-20 min | Good | [7] |

| Hydrazines | Formamide | None | - | - | - | [8] |

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

-

In a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in n-butanol (10 mL).

-

Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.

-

After cooling the reaction mixture, filter the precipitated product.

-

Recrystallize the crude material from ethanol to obtain the analytically pure product.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have become a prominent method for the synthesis of 1,2,4-triazoles, offering high efficiency and broad substrate scope.[9][10] One common approach involves the one-pot reaction of two different nitriles with hydroxylamine.[11][12][13][14]

Mechanism: The proposed mechanism involves the initial formation of an amidoxime from one equivalent of nitrile and hydroxylamine. This is followed by a copper-catalyzed reaction with a second equivalent of nitrile and subsequent intramolecular cyclization and dehydration to yield the 1,2,4-triazole.[11]

Quantitative Data: Copper-Catalyzed Synthesis of 1,2,4-Triazoles

| Nitrile 1 | Nitrile 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Various | Various | Cu(OAc)₂ | DMSO | 120 | Moderate to Good | [11] |

| Amidines | Nitriles | CuBr | DMSO | 120 | 52-85 | [9] |

| 2-Aminopyridines | Nitriles | CuBr/ZnI₂ | DCB | - | up to 81 | [15] |

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles [11]

-

In a reaction tube, combine the first nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and triethylamine (1.5 mmol) in tert-butanol (2.0 mL).

-

Stir the mixture at 80°C for 2 hours.

-

To the resulting mixture, add the second nitrile (1.0 mmol), copper(II) acetate (0.2 mmol), and cesium carbonate (3.0 mmol) in dimethyl sulfoxide (2.0 mL).

-

Seal the tube and stir the reaction mixture at 120°C for 24 hours.

-

After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Conclusion

The synthesis of 1,2,4-triazoles has evolved significantly from the classical, high-temperature methods to modern, efficient, and versatile catalytic and microwave-assisted approaches. This guide provides a foundational understanding of these key synthetic strategies, offering researchers and drug development professionals the necessary information to select and implement the most appropriate method for their specific needs. The continued development of novel synthetic routes to this important heterocyclic scaffold will undoubtedly fuel further advancements in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 8. Einhorn-Brunner Reaction [drugfuture.com]

- 9. isres.org [isres.org]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine - The Journal of Organic Chemistry - Figshare [figshare.com]

- 13. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]

The Therapeutic Potential of 1,2,4-Triazole Esters: A Technical Guide for Drug Development Professionals

Introduction: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activity. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antifungal, anticancer, antibacterial, and antiviral properties. This technical guide provides an in-depth overview of the therapeutic potential of 1,2,4-triazole esters, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action to support researchers and drug development professionals in this promising field.

General Synthesis of 1,2,4-Triazole Esters

The synthesis of 1,2,4-triazole esters can be achieved through several synthetic routes. A common and effective method involves the cyclization of key intermediates derived from carboxylic acids and hydrazides. This process allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's biological activity.

A general workflow for the synthesis of 1,2,4-triazole esters is depicted below.

Caption: General synthetic workflow for 1,2,4-triazole esters.

Antifungal Applications

1,2,4-triazole derivatives are a well-established class of antifungal agents, with several compounds clinically approved for the treatment of fungal infections. Their primary mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The antifungal activity of azoles, including 1,2,4-triazole esters, is primarily due to their inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[1][2]

Caption: Mechanism of action of 1,2,4-triazole esters as antifungal agents.

Quantitative Antifungal Activity

The antifungal efficacy of 1,2,4-triazole esters is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Triazole-Benzotriazine Hybrid | Candida albicans | 0.0156 - 2.0 | [3] |

| Triazole-Benzotriazine Hybrid | Cryptococcus neoformans | 0.0156 - 2.0 | [3] |

| Thiazolo[4,5-d]pyrimidine Hybrid | Candida albicans | 4 - 8 | [3] |

| N-(halobenzyl) piperazine carbodithioate derivative | Candida species | 0.063 - 0.5 | [3] |

| Indole-Triazole Hybrid | Candida albicans | 2 | [3] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 protocol provides a standardized method for determining the MIC of antifungal agents against yeasts.[2][4][5]

1. Preparation of Antifungal Stock Solution:

-

Dissolve the 1,2,4-triazole ester in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

2. Preparation of Microdilution Plates:

-

Aseptically add 100 µL of RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the antifungal stock solution diluted in RPMI-1640 to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

3. Inoculum Preparation:

-

Subculture the yeast strain onto potato dextrose agar and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

4. Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control well.

Anticancer Applications

Several 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the disruption of microtubule dynamics, a critical process for cell division.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain 1,2,4-triazole esters act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The arrest of the cell cycle at the G2/M phase ultimately leads to apoptosis (programmed cell death) in cancer cells.

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Quantitative Anticancer Activity

The in vitro anticancer activity of 1,2,4-triazole esters is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Triazole Hybrid 9p | HeLa (Cervical Cancer) | 0.0083 | [6] |

| Indole-Triazole Hybrid 7i | Various | 3.03 | |

| Betulin-Triazole Bet-TZ1 | A375 (Melanoma) | 22.41 | [7] |

| Triazole Pyridine Derivative TP6 | B16F10 (Murine Melanoma) | 41.12 | [8] |

| Triazole/Oxime Hybrid 11a-d | Various | Varies | |

| Thiazolo[3,2-b][9][10]-triazole 14d | Renal Subpanel | Varies | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][9][10][12]

1. Cell Seeding:

-

Culture the desired cancer cell line in appropriate medium.

-

Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the 1,2,4-triazole ester in the culture medium.

-

Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

6. Calculation of IC50:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Antibacterial Applications

1,2,4-triazole derivatives have also shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Activity

The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Clinafloxacin-Triazole Hybrid | S. aureus, E. coli | 0.25 - 32 | [13] |

| Ofloxacin Analogue | S. aureus, E. coli | 0.25 - 1 | [13] |

| Phenylpiperazine Derivative | E. coli, P. aeruginosa | 0.12 - 1.95 | [13] |

| 3,4-dichlorobenzyl triazole-3-thione | S. aureus, E. coli | 1 - 2 | [13] |

| Vinyl-1,2,4-triazole derivative | Xanthomonas campestris | 0.0002 - 0.0033 (mM) | [14] |

Experimental Protocol: Broth Microdilution Antibacterial Susceptibility Testing (CLSI M07)

The CLSI M07 standard provides a reference method for determining the MIC of antibacterial agents.[7][8][15][16][17]

1. Preparation of Antimicrobial Stock Solution and Microdilution Plates:

-

This is performed similarly to the antifungal protocol, using cation-adjusted Mueller-Hinton Broth (CAMHB) as the medium.

2. Inoculum Preparation:

-

Inoculate several colonies of the test bacterium from an agar plate into CAMHB and incubate to achieve a log-phase growth.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

3. Inoculation and Incubation:

-

Inoculate the microdilution plates with the bacterial suspension.

-

Incubate at 35°C for 16-20 hours in ambient air.

4. Determination of MIC:

-

The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Antiviral Applications

The broad biological activity of 1,2,4-triazoles extends to antiviral applications, with derivatives showing activity against a range of viruses.[18][19][20][21][22]

Mechanism of Action: Neuraminidase Inhibition